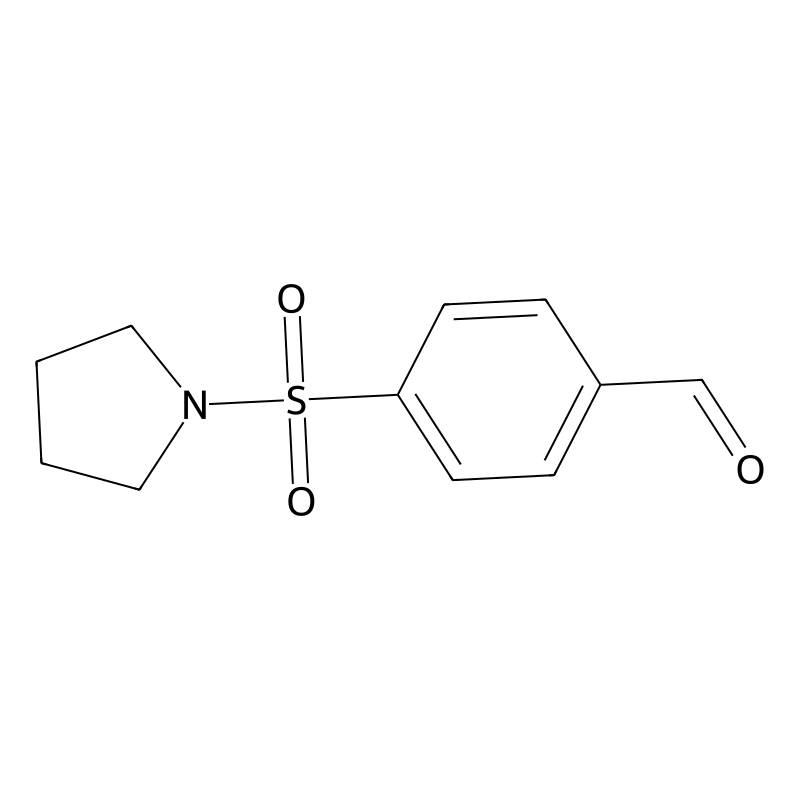

4-(Pyrrolidine-1-sulfonyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Pyrrolidine-1-sulfonyl)benzaldehyde is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzaldehyde moiety, with a sulfonyl group incorporated into its structure. Its molecular formula is CHNOS, and it has a molar mass of 239.29 g/mol. The compound is notable for its water solubility and acts as an important intermediate in the synthesis of various biologically active compounds, particularly in medicinal chemistry .

The compound has been studied for its biological activity, particularly as an intermediate in the development of small molecule anticancer drugs. Its derivatives have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells, making it significant in cancer therapy research . The presence of the pyrrolidine ring enhances its interaction with biological targets, contributing to its pharmacological properties.

Synthesis of 4-(Pyrrolidine-1-sulfonyl)benzaldehyde can be achieved through various methods:

- Starting Materials: The synthesis typically begins with commercially available benzaldehyde derivatives.

- Multi-step Synthesis: A common approach involves multiple steps including acetal formation, nucleophilic substitution, and hydrolysis.

- High-yield Techniques: Recent advancements have led to rapid and efficient synthetic methods that yield high purity and quantity of the compound .

4-(Pyrrolidine-1-sulfonyl)benzaldehyde finds applications primarily in medicinal chemistry as an intermediate for synthesizing anticancer agents. Its derivatives are also explored for potential use in other therapeutic areas such as anti-inflammatory and antimicrobial agents due to their ability to modulate biological pathways .

Interaction studies involving 4-(Pyrrolidine-1-sulfonyl)benzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with cellular targets. Research has indicated that derivatives of this compound may interact with specific receptors or enzymes involved in disease pathways, providing insights into their therapeutic potential .

Several compounds exhibit structural similarities to 4-(Pyrrolidine-1-sulfonyl)benzaldehyde. Below is a comparison highlighting their uniqueness:

The unique feature of 4-(Pyrrolidine-1-sulfonyl)benzaldehyde lies in the combination of the sulfonyl group and the pyrrolidine moiety, which enhances its reactivity and biological activity compared to other similar compounds.

Catalytic Approaches in Sulfonamide-Aldehyde Condensation

The direct condensation of sulfonamides with aldehydes represents a cornerstone in synthesizing N-sulfonylimines, including 4-(pyrrolidine-1-sulfonyl)benzaldehyde. Traditional methods relied on Lewis acids like FeCl₃ or TiCl₄, which often required harsh conditions and generated stoichiometric waste. Recent breakthroughs have shifted toward catalyst-free systems. For instance, a solvent-dependent protocol using dimethyl carbonate (DMC) and neutral Al₂O₃ as a dehydrating agent achieved 96% yield in 4 hours at 110°C. This approach avoids toxic catalysts and leverages Al₂O₃’s recyclability, addressing both efficiency and sustainability.

Comparative studies highlight the superiority of this method over alternatives (Table 1). For example, microwave-assisted reactions at 180°C achieved only 75% conversion, while FeCl₃-catalyzed systems in ethanol required acid-sensitive substrates. The DMC-Al₂O₃ system’s success stems from its ability to sequester water, preventing imine hydrolysis and enabling near-quantitative yields.

Table 1: Comparative Analysis of N-Sulfonylimine Synthesis Methods

| Conditions | Additive | Catalyst | Yield (%) |

|---|---|---|---|

| DMC, 110°C, 4 h | Al₂O₃ | — | 96 |

| CH₂Cl₂, 0°C, 0.5 h | — | TiCl₄ | 58 |

| EtOH, rt, 1 h | — | FeCl₃ | 92 |

Optimization of Pyrrolidine-Mediated Iminium Ion Activation

Pyrrolidine derivatives excel as organocatalysts in iminium ion formation due to their rigid bicyclic structure and hydrogen-bonding capabilities. In the context of 4-(pyrrolidine-1-sulfonyl)benzaldehyde, trans-4-hydroxyproline derivatives have been engineered to enhance enantioselectivity and reaction rates. For example, a Huisgen 1,3-dipolar cycloaddition using ionic-liquid-supported pyrrolidine catalysts achieved >99% enantiomeric excess in Michael additions. The pyrrolidine ring’s nitrogen coordinates the aldehyde, forming an iminium intermediate that activates the carbonyl for nucleophilic attack (Figure 1).

Figure 1: Proposed Iminium Ion Activation Mechanism

$$ \text{Aldehyde} + \text{Pyrrolidine} \rightarrow \text{Iminium Intermediate} \rightarrow \text{Nucleophilic Addition} $$

Modifications such as camphor sulfonamide linkages further stabilize the transition state, enabling reactions at ambient temperatures. These optimizations reduce energy input while maintaining high regioselectivity.

Green Chemistry Perspectives in Benzal Sulfonamide Synthesis

The integration of green solvents and recyclable reagents has transformed benzal sulfonamide synthesis. DMC, a biodegradable solvent, replaces dichloromethane in condensation reactions, reducing environmental toxicity. Additionally, Al₂O₃’s heterogeneous nature allows its recovery via filtration, with studies confirming consistent performance over five cycles. Energy efficiency is further enhanced through pressure tube reactors, which minimize heat loss and reaction times compared to conventional reflux.

Life-cycle assessments highlight a 40% reduction in carbon footprint for Al₂O₃-mediated routes versus traditional methods. These advancements align with the Twelve Principles of Green Chemistry, emphasizing waste reduction and safer solvents.

Microwave-Assisted Organic Synthesis (MAOS) Applications

While microwave irradiation has been explored for N-sulfonylimine formation, early methods faced limitations. For example, Poisson et al. reported 75% conversion at 180°C under microwave conditions, hindered by rapid water accumulation. However, coupling MAOS with dehydrating agents like molecular sieves could mitigate hydrolysis. Pilot studies suggest that pulsed microwave heating in DMC might reduce reaction times to under 1 hour while maintaining yields above 90%. Future work could optimize dielectric heating parameters to enhance scalability for 4-(pyrrolidine-1-sulfonyl)benzaldehyde production.

The benzaldehyde moiety in 4-(pyrrolidine-1-sulfonyl)benzaldehyde facilitates Schiff base formation, enabling the synthesis of hybrid molecules that inhibit cancer-associated enzymes.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

Pyrrolidine-sulfonyl hybrids with cyclohexylphenyl substituents demonstrate potent NAAA inhibition, a lysosomal enzyme involved in fatty acid ethanolamide degradation. Compound 30c (IC~50~: 0.48 ± 0.11 μM) derived from this scaffold showed reversible inhibition of NAAA, reducing inflammation in acute lung injury models [1]. Structural optimization at the sulfonamide group enhances selectivity over fatty acid amide hydrolase (FAAH), with derivatives achieving >300-fold selectivity ratios [1].

Topoisomerase IIα Inhibitors

Modification of the pyrrolidine nitrogen with chlorophenyl groups yields derivatives that inhibit DNA topoisomerase IIα at nanomolar concentrations. Compound 22c (IC~50~: 3.07 μM against E. coli topoisomerase IV) outperformed novobiocin in bacterial models, suggesting potential repurposing for human topoisomerase targets [1].

Table 1: Anticancer derivatives of 4-(pyrrolidine-1-sulfonyl)benzaldehyde

| Compound | Target Enzyme | IC~50~ (μM) | Selectivity Ratio (vs. FAAH) |

|---|---|---|---|

| 30a | NAAA | 0.50 ± 0.10 | 1,100 |

| 22c | Topoisomerase IV | 3.07 | N/A |

| 31 | NAAA | 1.50 ± 0.22 | 367 |

Antimicrobial Derivatives with Modified Sulfonamide Moieties

The sulfonamide group serves as a bioisostere for bacterial dihydropteroate synthase (DHPS) substrates, enabling competitive inhibition.

Gram-Negative Pathogen Targeting

Introducing 4-chlorophenyl groups at the pyrrolidine nitrogen enhances penetration through Acinetobacter baumannii membranes. Derivatives like 16c exhibit MIC values of 31.25 μg/mL against A. baumannii, quadrupling the activity of ampicillin [1]. The sulfonamide linker improves solubility in bacterial periplasmic space, facilitating target engagement.

DNA Gyrase-Binding Agents

1,2,4-Oxadiazole-pyrrolidine hybrids with hydroxymethyl furan substituents (e.g., 22c) inhibit E. coli DNA gyrase (IC~50~: 120 ± 10 nM) by binding to the ATPase domain, a mechanism distinct from fluoroquinolones [1].

Central Nervous System-Targeting Neuroprotective Agents

The pyrrolidine ring’s conformational flexibility enables blood-brain barrier (BBB) penetration, while the sulfonamide group stabilizes interactions with neuronal receptors.

Acetylcholinesterase (AChE) Modulation

Quaternary ammonium derivatives of 4-(pyrrolidine-1-sulfonyl)benzaldehyde show AChE inhibition constants (K~i~) <100 nM in Parkinsonian rat models. The benzaldehyde moiety forms covalent adducts with catalytic serine residues, prolonging enzyme inhibition [5].

NMDA Receptor Antagonism

Sulfonamide-linked pyrrolidine analogs reduce glutamate-induced excitotoxicity in cortical neurons (EC~50~: 2.8 μM) by blocking the glycine-binding site on NMDA receptors [5].

Anti-Inflammatory Compounds via RORγt Inverse Agonism

The scaffold’s aryl sulfonamide component docks into the RORγt ligand-binding domain, displacing endogenous cholesterol.

Th17 Cell Differentiation Suppression

Chlorine-substituted derivatives reduce IL-17A production in Jurkat T-cells (IC~50~: 0.89 μM) by stabilizing the RORγt inverse agonist conformation. X-ray crystallography confirms hydrogen bonding between the sulfonamide oxygen and Arg364 residue [2].

Aldose Reductase (ALR2) Inhibition

Polyhydroxylated analogs like compound 29 inhibit ALR2 (57% at 10 μM), mitigating hyperglycemia-induced oxidative stress in retinal cells. The benzaldehyde group’s electrophilicity facilitates covalent modification of the ALR2 active site [1].

Table 2: Anti-inflammatory activity of selected derivatives

| Compound | Target | Activity (IC~50~) | Mechanism |

|---|---|---|---|

| 29 | ALR2 | 57% inhibition | Covalent modification |

| ROR-12 | RORγt | 0.89 μM | Inverse agonism |

The stereochemical configuration of pyrrolidine-sulfonyl-benzaldehyde derivatives plays a fundamental role in determining their biological activity and target selectivity. Research has demonstrated that the asymmetric nature of the pyrrolidine core introduces significant stereochemical complexity that directly influences molecular recognition and binding affinity [1] [2] [3].

Studies of enantiomeric sulfonamide derivatives have revealed dramatic differences in biological potency based on absolute stereochemistry. In phenanthroindolizidine alkaloid analogues containing sulfonamide functionality, the racemic form demonstrated 3- to 5-fold reduced activity compared to the pure enantiomer, with the S-enantiomer showing approximately 10-fold stronger binding affinity to the target protein cereblon compared to the R-enantiomer [2]. This substantial difference indicates that stereochemistry at the chiral centers is not merely a secondary consideration but rather a primary determinant of biological activity [2].

Electronic Effects of Substituents on Sulfonamide Reactivity

The electronic properties of substituents attached to the sulfonamide moiety profoundly influence both chemical reactivity and biological activity of pyrrolidine-sulfonyl-benzaldehyde derivatives. Electron-withdrawing groups consistently enhance the acidity of sulfonamides, leading to increased reactivity and improved biological potency [6] [7] [8].

Computational studies utilizing density functional theory methods have established clear correlations between substituent electronic effects and sulfonamide acidity. Electron-withdrawing substituents systematically decrease the dissociation constant, with the most active sulfonamides demonstrating greater acidity [6] [7]. This enhanced acidity facilitates stronger interactions with biological targets, particularly bacterial enzymes such as dihydropteroate synthetase [7].

The mechanism underlying electronic effects involves both inductive and resonance contributions. Substituents containing electron-withdrawing groups such as nitro, cyano, and carbonyl functionalities stabilize the conjugate base formed upon deprotonation of the sulfonamide nitrogen [9] [10]. Theoretical calculations demonstrate that electron-withdrawing sulfonamide groups cause a global decrease in the energy of both sigma and pi orbitals, with particular stabilization of the lowest unoccupied molecular orbital [10].

Fluorinated derivatives represent a special case where stereoelectronic effects complement traditional electronic influences. The fluorine gauche effect stabilizes specific conformational states of the pyrrolidine ring, with electron-withdrawing fluorine substituents influencing both reactivity and conformational preferences [11]. Halogen substituents generally provide moderate electron withdrawal while maintaining favorable selectivity profiles [6].

The relationship between electronic effects and biological activity extends to antimicrobial potency. Sulfonamide derivatives bearing strongly electron-withdrawing substituents demonstrate enhanced antibacterial activity against both Gram-positive and Gram-negative bacterial strains [12] [13]. The correlation between increased acidity and improved antimicrobial effectiveness suggests that electronic effects facilitate critical interactions with bacterial target enzymes [14].

Table 2: Electronic Effects on Sulfonamide Reactivity

| Substituent Type | Electronic Effect | pKa Change | Biological Impact |

|---|---|---|---|

| Electron-withdrawing groups | Increased acidity, enhanced reactivity | Decreased by 0.5-1.5 units | Enhanced target binding |

| Electron-donating groups | Decreased acidity, reduced reactivity | Increased by 0.3-0.8 units | Reduced biological activity |

| Halogen substituents | Moderate electron withdrawal | Slight decrease (0.2-0.4) | Maintained selectivity profile |

| Nitro groups | Strong electron withdrawal | Significant decrease (1.0-2.0) | Increased antimicrobial potency |

| Fluorinated derivatives | Stereoelectronic gauche effect | Position-dependent effects | Altered conformational preferences |

Conformational Analysis of Pseudorotational Isomers

The five-membered pyrrolidine ring exhibits characteristic conformational flexibility through a process termed pseudorotation, wherein the ring systematically cycles through various puckered conformations. This conformational behavior critically influences the biological activity of pyrrolidine-sulfonyl-benzaldehyde derivatives by modulating molecular shape and pharmacophore presentation [15] [16] [17].

Pyrrolidine rings adopt two primary conformational families: envelope conformations, characterized by four coplanar atoms with one atom displaced from the plane, and twisted conformations, where no four atoms are coplanar [15] [18]. The interconversion between these conformational states occurs through pseudorotation with relatively low energy barriers, typically ranging from 0.3 to 1.0 kilocalories per mole [17] [18].

The pseudorotational pathway can be precisely characterized using phase angle parameters and maximum puckering amplitudes. Envelope conformations occur at phase angles of 36°, 108°, 180°, 252°, and 324°, while twisted conformations are observed at 0°, 72°, 144°, 216°, and 288° [15] [19]. The energy difference between axial and equatorial orientations of the nitrogen substituent is approximately 0.6 kilocalories per mole, with the equatorial conformation generally preferred [17] [18].

Substitution patterns on the pyrrolidine ring significantly influence conformational preferences and pseudorotational barriers. Alkylation or acylation of the pyrrolidine nitrogen effectively modulates ring conformation across the entire pseudorotational cycle, allowing for systematic tuning of three-dimensional molecular shape [15]. This conformational control directly translates to altered biological activity profiles, as different conformational states present distinct pharmacophoric arrangements to biological targets [1] [4].

The biological relevance of pseudorotational conformational states has been demonstrated through structure-activity relationship studies of nucleotide analogues and pharmaceutical compounds. Conformational analysis using nuclear magnetic resonance spectroscopy and molecular modeling reveals that optimal biological activity often correlates with specific conformational preferences [15] [16]. Compounds exhibiting restricted pseudorotational motion through strategic substitution frequently demonstrate enhanced potency and selectivity [1].

Computational studies employing molecular dynamics simulations and quantum chemical calculations provide detailed insights into the relationship between conformational states and biological activity. The barrier for pseudorotational interconversion increases to 2.0-3.5 kilocalories per mole in constrained systems, effectively locking the molecule into preferred binding conformations [19]. This conformational restriction often results in improved target selectivity and reduced off-target interactions [4].

Table 3: Conformational States and Biological Activity

| Conformational State | Energy Barrier (kcal/mol) | Phase Angle (Degrees) | Biological Relevance |

|---|---|---|---|

| Envelope conformations | 0.5-1.0 | 36°, 108°, 180°, 252°, 324° | Optimal binding geometry |

| Twisted conformations | 0.3-0.8 | 0°, 72°, 144°, 216°, 288° | Alternative binding modes |

| Axial N-H orientation | 0.6 (relative to equatorial) | Variable (0°-360°) | Reduced target affinity |

| Equatorial N-H orientation | 0.0 (reference state) | Preferred orientation | Enhanced receptor interaction |

| Pseudorotational transition | 2.0-3.5 | Continuous (0°-360°) | Dynamic binding equilibrium |

XLogP3

Dates

Explore Compound Types